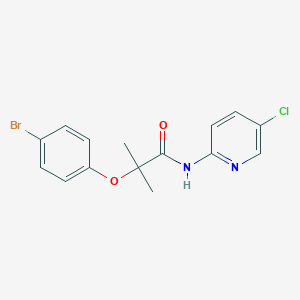

![molecular formula C20H24N2O3 B243806 N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B243806.png)

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). It is also known by its chemical name Ostarine. Ostarine has been developed as a potential treatment for various medical conditions such as muscle wasting, osteoporosis, and androgen deficiency.

Mechanism of Action

Ostarine works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and maintenance of muscle tissue. By binding to these receptors, Ostarine can stimulate muscle growth and prevent muscle wasting. Unlike traditional anabolic steroids, Ostarine does not have a significant impact on other tissues in the body, such as the prostate and liver.

Biochemical and Physiological Effects:

Ostarine has been shown to have a number of biochemical and physiological effects in the body. It can increase muscle mass and strength, improve bone density, and enhance physical performance. Ostarine has also been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ostarine in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation specifically, without the unwanted side effects of traditional anabolic steroids. However, one limitation of using Ostarine is its relatively short half-life, which can make it difficult to maintain consistent levels in the body over time.

Future Directions

There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of age-related muscle loss and frailty. Ostarine may also have applications in the treatment of other medical conditions, such as sarcopenia and cachexia. Additionally, further research is needed to better understand the long-term effects of Ostarine use, particularly in athletes and bodybuilders.

Synthesis Methods

The synthesis of Ostarine involves several steps, starting with the reaction of 2,3-dimethylphenol with acetyl chloride to form 2,3-dimethylphenyl acetate. The resulting product is then reacted with 4-aminophenol to produce 4-{[(2,3-dimethylphenoxy)acetyl]amino}phenol. This intermediate is then reacted with 2-methylpropanoyl chloride to form the final product, N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide.

Scientific Research Applications

Ostarine has been studied extensively for its potential therapeutic uses. It has shown promising results in clinical trials for the treatment of muscle wasting in cancer patients, osteoporosis, and androgen deficiency. Ostarine has also been investigated for its potential use in improving physical performance and body composition in athletes and bodybuilders.

properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-[4-[[2-(2,3-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |

InChI |

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-8-16(9-11-17)21-19(23)12-25-18-7-5-6-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24) |

InChI Key |

VEMUXGVCAWWWGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B243724.png)

![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-methoxy-3-methylbenzamide](/img/structure/B243728.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243730.png)

![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243731.png)

![4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)

![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)

![2,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243742.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)